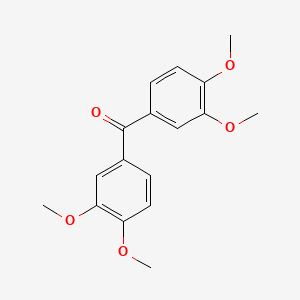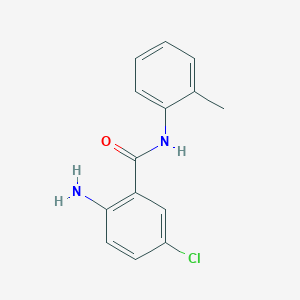![molecular formula C24H26O3 B3032809 2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione CAS No. 53566-09-9](/img/structure/B3032809.png)
2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione
Vue d'ensemble
Description
2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione is a synthetic organic compound known for its unique chemical structure and properties
Mécanisme D'action
Target of Action
The primary target of 2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione is protein tyrosine kinase . Protein tyrosine kinases play a crucial role in cellular signal transduction and are involved in various biological processes such as cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
This compound acts as a potent inhibitor of protein tyrosine kinase . It interacts with the kinase, preventing it from phosphorylating tyrosine residues on target proteins. This inhibition disrupts the normal signaling pathways, leading to changes in cellular function .
Biochemical Pathways
The inhibition of protein tyrosine kinase by this compound affects multiple biochemical pathways. These include pathways involved in cell growth and differentiation, as well as apoptosis . The exact downstream effects can vary depending on the specific type of cell and the presence of other signaling molecules .
Result of Action
The inhibition of protein tyrosine kinase by this compound can lead to a variety of molecular and cellular effects. For example, it has been shown to have antitumor activity , potentially due to its ability to disrupt cell growth and induce apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione typically involves the condensation of 3,5-ditert-butyl-4-hydroxybenzaldehyde with indene-1,3-dione. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl groups in the indene-1,3-dione moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Applications De Recherche Scientifique
2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an intermediate in the production of polymers and other industrial chemicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Ditert-butyl-4-hydroxybenzaldehyde: Shares the phenolic group but lacks the indene-1,3-dione moiety.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Contains a similar phenolic group but has a different overall structure
Propriétés
IUPAC Name |
2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O3/c1-23(2,3)18-12-14(13-19(22(18)27)24(4,5)6)11-17-20(25)15-9-7-8-10-16(15)21(17)26/h7-13,27H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEVUAQYAJZPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311386 | |
| Record name | 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53566-09-9 | |
| Record name | NSC242516 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B3032740.png)






